2-Propanol, 1-methoxy-3-[(1-methylethyl)amino]-
Description
The compound 2-Propanol, 1-methoxy-3-[(1-methylethyl)amino]- is a secondary alcohol derivative with a methoxy group (-OCH₃) at the 1-position and an isopropylamino group (-NH-CH(CH₃)₂) at the 3-position of the 2-propanol backbone. Its molecular formula is C₇H₁₇NO₂, with a molecular weight of 159.22 g/mol.
Structure
3D Structure
Properties
CAS No. |
192652-11-2 |
|---|---|
Molecular Formula |
C7H17NO2 |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-methoxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-6(2)8-4-7(9)5-10-3/h6-9H,4-5H2,1-3H3 |
InChI Key |
SNNSWIUABLWXGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Methoxylation of 1,3-Propanediol
Step 2: Amination with Isopropylamine
-
Reactants : 3-Methoxy-1-propanol (1.0 equiv), isopropylamine (1.2 equiv).
-
Catalyst : Raney nickel or Pd/C (5–10 wt%) under H₂ (50–100 psi).
-
Conditions :
-
Temperature: 80–100°C
-
Solvent: Ethanol or THF.
-
Reductive Amination of Ketone Intermediates
A ketone precursor is reductively aminated to install the isopropylamino group.
Procedure:
-
Synthesis of 3-Methoxypropanal :
-
Reductive Amination :
Microwave-Assisted One-Pot Synthesis
A modern approach optimizes reaction time and energy efficiency.
Procedure:
-
Reactants : Propylene oxide (1.0 equiv), methanol (1.1 equiv), isopropylamine (1.1 equiv).
-
Conditions :
Comparative Analysis of Methods
Key Research Findings
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Catalyst Efficiency : Co-salen catalysts in epoxide ring-opening achieve turnover numbers (TON) >1,000, making them cost-effective for bulk production.
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Byproducts : Competing formation of 2-methoxy-1-propanol is suppressed to <5% using chiral catalysts.
-
Purity : Distillation or recrystallization from ethyl acetate yields >99% purity .
Chemical Reactions Analysis
2-Propanol, 1-methoxy-3-[(1-methylethyl)amino]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Methylation: Methylation reactions often use methyl iodide or dimethyl sulfate as reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Propanol, 1-methoxy-3-[(1-methylethyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used as a solvent and antifreeze agent.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-methoxy-3-[(1-methylethyl)amino]- involves the inhibition of β2-adrenergic receptors. By blocking these receptors, the compound inhibits downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis with structurally related 2-propanol derivatives is presented below, focusing on substituent effects, physical properties, and applications:
Table 1: Key Comparisons
Structural and Functional Differences
- Substituent Positioning: The target compound’s methoxy group at C1 contrasts with Propranolol’s aryloxy group at C3 and amino group at C1. This positional inversion significantly alters receptor binding; Propranolol’s bulky naphthyloxy group enhances lipophilicity and beta-adrenergic receptor affinity . Bisoprolol’s 4-(2-methoxyethoxy)phenoxy substituent at C3 improves cardioselectivity compared to non-selective beta-blockers .
- Polarity and Solubility: The target compound’s methoxy group increases hydrophilicity relative to Propranolol’s naphthyloxy group. However, its isopropylamino group may form hydrochloride salts (like Propranolol HCl) to enhance aqueous solubility . Compound 3c (phenoxy at C3) exhibits a lower melting point (75–78°C) than Propranolol HCl (162–165°C), reflecting reduced crystallinity due to smaller substituents .
- Pharmacological Implications: Propranolol and Bisoprolol demonstrate how substituent bulkiness and electronic properties dictate beta-blocker activity. The target compound’s simpler structure may lack receptor specificity but could serve as a synthetic precursor . The radiosensitizer 1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol leverages nitro group reduction under hypoxia, a mechanism absent in the target compound but illustrative of nitroimidazole applications .
Biological Activity
2-Propanol, 1-methoxy-3-[(1-methylethyl)amino]- is a compound with significant biological activity, particularly in the context of its toxicity and potential therapeutic applications. This article reviews the existing literature on its biological effects, focusing on toxicity studies, pharmacokinetics, and potential therapeutic uses.
- Molecular Formula : C₇H₁₉NO₂
- CAS Number : 108-65-6
Toxicity Studies
Toxicological assessments are critical for understanding the safety profile of 2-Propanol, 1-methoxy-3-[(1-methylethyl)amino]-.
Acute Toxicity :
- In oral toxicity studies on rats, the LD50 was found to be greater than 10,000 mg/kg for males and 8,532 mg/kg for females, indicating low acute toxicity .
Inhalation Studies :
- A study involving inhalation exposure at various concentrations (300, 1,000, and 3,000 ppm) revealed no significant treatment-related effects in hematology and clinical chemistry. However, slight renal changes were observed at higher concentrations .
Developmental Toxicity :
- The compound has been classified as having potential developmental toxicity. A NOAEL (No Observed Adverse Effect Level) for reproductive/developmental toxicity was established at 1,000 mg/kg body weight per day .
| Route of Exposure | Animal Model | LD50/NOAEL Values |
|---|---|---|
| Oral | Rat | >10,000 mg/kg (male), 8,532 mg/kg (female) |
| Inhalation | Rat | NOAEL: 300 ppm (male), 1,000 ppm (female) |
| Dermal | Rat | Not established |
Pharmacokinetics
Pharmacokinetic studies have shown that following a single oral dose, over 50% of radioactivity was excreted via the lungs and urine within 48 hours. The metabolism of the compound involves rapid hydrolysis to its primary metabolite .
Case Study 1: Inhalation Toxicity in Rats
A study conducted by Miller et al. (1984) investigated the inhalation toxicity of the compound. The results indicated that while there were no significant systemic effects at lower concentrations, higher doses led to mild degenerative changes in the nasal epithelium and renal alterations .
Case Study 2: Developmental Effects
Research focusing on developmental effects highlighted that exposure during gestation did not result in malformations but did show some systemic toxicities at higher concentrations (2,000 and 4,000 ppm). The critical effect observed was related to developmental toxicity with a LOEC established at 843 mg/m³ .
Potential Therapeutic Applications
While primarily studied for its toxicological effects, there is emerging interest in exploring the therapeutic potential of this compound as a solvent or carrier in pharmaceutical formulations due to its favorable properties as a solvent in surface coatings and paints .
Q & A
Q. How can contradictory data on the compound’s solubility or receptor affinity be reconciled across studies?
- Methodological Answer : Discrepancies arise from:
- Buffer Composition : Phosphate vs. Tris buffers alter ionization (e.g., logD vs. logP) .
- Assay Variability : Standardize β-receptor sources (e.g., recombinant vs. native membranes) .
- Validation : Cross-validate via orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
